![molecular formula C22H23NO7 B2707616 Ethyl 3-methyl-5-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate CAS No. 923186-06-5](/img/structure/B2707616.png)
Ethyl 3-methyl-5-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate
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Description
Ethyl 3,4,5-trimethoxybenzoylacetate is a chemical compound with the molecular formula C14H18O6 . It has an average mass of 282.29 Da and a monoisotopic mass of 282.11 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, 2-hydroxy-5-nitrobenzaldehyde was treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, yielding ethyl 5-nitrobenzofuran-2-carboxylate .Molecular Structure Analysis
The molecular structure of Ethyl 3,4,5-trimethoxybenzoylacetate includes an ester functional group, a carbonyl group, and three methoxy groups attached to a benzene ring .Physical And Chemical Properties Analysis
Ethyl 3,4,5-trimethoxybenzoylacetate is a white crystalline powder . It has a melting point of 86-91°C . The compound has a density of 1.2640 (rough estimate), a refractive index of 1.4795 (estimate), and a pKa of 11.20±0.50 (Predicted) .Scientific Research Applications
Anticancer Activity
A series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides . These compounds were screened for their in vitro anticancer activity against MCF-7 and A549 cell lines using MTT assay . Most of the tested compounds showed prominent activity against both cancer cell lines .
Antimicrobial Activity
Thiazoles, which are related to the compound , have been found to have diverse biological activities . A series of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives were prepared and screened for their preliminary in vitro antibacterial activity against Staphylococcus aureus, E. coli, P. aeroginosa, and S. typhi .
Antifungal Activity
Thiazoles have also been found to have antifungal properties . This suggests that Ethyl 3-methyl-5-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate, which is structurally similar, may also have potential as an antifungal agent .
Antiviral Activity
Thiazoles have been found to have antiretroviral properties . This suggests that Ethyl 3-methyl-5-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate may also have potential as an antiviral agent .
Neuroprotective Activity
Thiazoles have been found to have neuroprotective properties . This suggests that Ethyl 3-methyl-5-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate may also have potential as a neuroprotective agent .
Antitumor Activity
Benzofuran derivatives have been found to have significant cell growth inhibitory effects . The inhibition rates in different types of cancer cells by 10 μM of compound 36 are as follows: Leukemia K-562 and SR (inhibition rate: 56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (inhibition rate: 40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (inhibition rate: 72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (inhibition rate: 58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (inhibition rate: 72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (inhibition rate: 56.45% and 44.50% respectively) .
properties
IUPAC Name |
ethyl 3-methyl-5-[(3,4,5-trimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO7/c1-6-29-22(25)19-12(2)15-11-14(7-8-16(15)30-19)23-21(24)13-9-17(26-3)20(28-5)18(10-13)27-4/h7-11H,6H2,1-5H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJVAOKQECHXSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-methyl-5-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate |
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